Cloruro de neopentilmagnesio

Descripción general

Descripción

Neopentylmagnesium chloride (NPMgCl) is a versatile reagent used in organic synthesis for the generation of carbanions and the formation of carbon-carbon bonds. It is a colorless, hygroscopic solid that is soluble in many organic solvents. NPMgCl is a useful reagent for a variety of synthetic transformations, including alkylations, arylations, and acylations. This reagent has been widely used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

Aplicaciones Científicas De Investigación

(CH3)3CCH2MgCl (CH_3)_3CCH_2MgCl (CH3)3CCH2MgCl

. Es ampliamente utilizado en la síntesis orgánica para diversas aplicaciones debido a su capacidad de formar enlaces carbono-carbono. A continuación, se presenta un análisis completo de sus aplicaciones únicas de investigación científica:Formación de enlaces carbono-carbono

Como reactivo de Grignard, se utiliza comúnmente en reacciones de formación de enlaces carbono-carbono (C-C). Estas reacciones son fundamentales para crear moléculas orgánicas complejas para productos farmacéuticos, agroquímicos y nuevos materiales .

Síntesis de alquil naftil cetonas

Se puede utilizar para sintetizar alquil naftil cetonas a partir de naftonitrilos. Estas cetonas son intermediarios importantes en la producción de tintes, fragancias y productos farmacéuticos .

Determinación de analitos mediante derivatización

En química analítica, el cloruro de neopentilmagnesio se utiliza para la derivatización de analitos. Esto mejora la detección y cuantificación de compuestos en mezclas complejas .

Síntesis de péptidos

El compuesto está involucrado en la síntesis de péptidos, particularmente en el acoplamiento de aminoácidos. Esto es crucial para el desarrollo de péptidos terapéuticos y el estudio de las funciones de las proteínas .

Edición genética avanzada

En el campo de la genómica, el this compound se utiliza en técnicas avanzadas de edición genética. Desempeña un papel en la síntesis de herramientas de edición genética como CRISPR-Cas9, que pueden modificar secuencias de ADN .

Fabricación biofarmacéutica

Se utiliza en la fabricación biofarmacéutica, especialmente en la síntesis de moléculas complejas que se utilizan como ingredientes farmacéuticos activos (API) .

Ciencia e Ingeniería de Materiales

En ciencia de materiales, el this compound se utiliza para crear nuevos materiales con propiedades únicas, como polímeros de alta resistencia o cerámicas avanzadas .

Mecanismo De Acción

Neopentylmagnesium chloride, also known as 2,2-dimethylpropylmagnesium chloride, is an organomagnesium compound . This compound plays a significant role in various chemical reactions, particularly in organic synthesis .

Target of Action

Neopentylmagnesium chloride is primarily targeted towards carbon-based compounds in organic synthesis . It acts as a Grignard reagent, a class of reagents named after the French chemist François Auguste Victor Grignard .

Mode of Action

As a Grignard reagent, neopentylmagnesium chloride is highly reactive. It can form carbon-carbon bonds, making it a valuable tool in the construction of new carbon frameworks . This reagent is often used in reactions such as Grignard reactions and cross-coupling reactions .

Biochemical Pathways

The primary biochemical pathway involving neopentylmagnesium chloride is the Grignard reaction . In this reaction, the Grignard reagent (neopentylmagnesium chloride) reacts with a compound containing a polar bond (usually a carbonyl group) to form a new carbon-carbon bond .

Pharmacokinetics

It’s primarily used in laboratory settings for chemical reactions rather than in biological systems .

Result of Action

The result of neopentylmagnesium chloride’s action is the formation of new carbon-carbon bonds . This allows for the synthesis of complex organic compounds from simpler precursors .

Action Environment

Neopentylmagnesium chloride is sensitive to air and rapidly reacts with water and oxygen . Therefore, reactions involving this compound must be carried out under an inert atmosphere (like nitrogen or argon) and with anhydrous (water-free) conditions . The compound is usually stored at low temperatures (2-8°C) to maintain its stability .

Safety and Hazards

Neopentylmagnesium chloride is classified as a dangerous substance. It has the following hazard statements: H225 - Highly flammable liquid and vapor, H261 - In contact with water releases flammable gases, H314 - Causes severe skin burns and eye damage, H335 - May cause respiratory irritation, H336 - May cause drowsiness or dizziness, and H351 - Suspected of causing cancer .

Análisis Bioquímico

Biochemical Properties

Neopentylmagnesium chloride is primarily used in carbon-carbon bond-forming reactions, such as Grignard reactions and cross-coupling reactions It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions

Cellular Effects

As a Grignard reagent, it may influence cell function by participating in biochemical reactions that impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Neopentylmagnesium chloride exerts its effects at the molecular level through its role in carbon-carbon bond-forming reactions It can bind to biomolecules, potentially influencing enzyme activity and gene expression

Metabolic Pathways

Neopentylmagnesium chloride may be involved in various metabolic pathways due to its role in carbon-carbon bond-forming reactions

Propiedades

IUPAC Name |

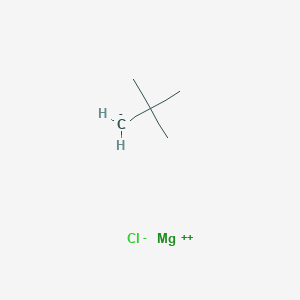

magnesium;2-methanidyl-2-methylpropane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUUBJVRXLTPMT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459333 | |

| Record name | Neopentylmagnesium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13132-23-5 | |

| Record name | Neopentylmagnesium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the bulky neopentyl group influence the reactivity of neopentylmagnesium chloride compared to other Grignard reagents?

A1: The steric bulk of the neopentyl group significantly hinders the reactivity of neopentylmagnesium chloride. This is exemplified in its reduced participation in reduction reactions. [] For instance, while some Grignard reagents readily reduce diisopropyl ketone using their beta-hydrogens, neopentylmagnesium chloride, lacking such hydrogens in a suitable position, exhibits negligible reduction activity. [] This highlights the crucial role of steric factors in governing the reactivity of Grignard reagents.

Q2: Can neopentylmagnesium chloride be used to synthesize complex molecules?

A2: Yes, the steric properties of neopentylmagnesium chloride can be leveraged for selective synthesis. [] For example, it reacts with [ReMe(NR)3] (R = 2,6-Me2C6H3) to selectively substitute halides without affecting the imido ligands, resulting in a novel mixed-alkyl rhenium complex. [] This selectivity makes it a valuable reagent for synthesizing structurally complex organometallic compounds.

Q3: Are there any examples of neopentylmagnesium chloride being used to create bulky phosphine ligands?

A3: Neopentylmagnesium chloride serves as a crucial starting material for synthesizing bulky phosphine ligands, prized in organometallic chemistry for their steric properties. [, ] Reacting it with phosphorus trichloride (PCl3) yields tri(neopentyl)phosphine (TNpP), a bulky ligand known for its application in metal-catalyzed cross-coupling reactions. [] Similarly, reacting neopentylmagnesium chloride with di-(1,1-dimethylethyl)chlorophosphine produces bis(1,1-dimethylethyl)(2,2-dimethylpropyl)phosphine (DTBNpP). [] This further exemplifies the utility of this Grignard reagent in creating sterically demanding phosphines.

Q4: Can you provide some spectroscopic data for neopentylmagnesium chloride?

A4: While neopentylmagnesium chloride is usually generated in situ and used directly, the related compound tri(neopentyl)phosphine (TNpP) [], derived from neopentylmagnesium chloride, exhibits a characteristic 31P NMR chemical shift at -57 ppm (C6D6). [] This data aids in characterizing the final product and indirectly infers the successful formation of the Grignard reagent.

Q5: Are there any known safety concerns regarding the handling of neopentylmagnesium chloride?

A5: Like all Grignard reagents, neopentylmagnesium chloride is highly reactive towards air and moisture. [, ] It's typically prepared and handled under inert conditions using anhydrous solvents and techniques. The derived phosphine ligands, like DTBNpP, can be pyrophoric in their free form, further emphasizing the need for careful handling. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.